7-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Quinolines can be synthesized by a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Chemical Reactions Analysis
Further modification of the cyclopropyl fragment (for example, 2-fluorocyclopropyl derivatives) gives rise to optically active isomers, which differ considerably in their activities .Scientific Research Applications
Optoelectronic Applications
Quinoline derivatives, including pyrazoloquinolines, are significant in the development of novel optoelectronic materials. Their incorporation into π-extended conjugated systems enhances the electroluminescent properties of materials used in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. These compounds are pivotal in fabricating materials for nonlinear optical applications and colorimetric pH sensors, showcasing their importance in advancing optoelectronic technologies (Lipunova et al., 2018).
Medicinal Chemistry and Drug Development
Quinoline and its derivatives have a storied history in medicinal chemistry, offering a broad spectrum of biological activities. They serve as a foundational structure for developing anticancer, antimicrobial, and anti-inflammatory agents. Recent studies have emphasized the significance of quinoline scaffolds in synthesizing new bioactive molecules, particularly in anti-colorectal cancer efforts, underscoring the potential of these compounds in therapeutic applications (Moorthy et al., 2023).
Corrosion Inhibition
The application of quinoline derivatives extends into materials science, where they are used as anticorrosive agents. These compounds effectively inhibit metallic corrosion, contributing to the development of more durable and resilient materials. Their ability to form stable chelating complexes with surface metallic atoms highlights the role of quinoline derivatives in protecting against corrosion, offering valuable insights into the preservation of metal-based structures (Verma et al., 2020).
Anion Sensing
Quinoline-based compounds also find applications in chemical sensing, particularly in the development of chromogenic and fluorogenic chemosensors for detecting inorganic anions. These sensors are crucial in environmental monitoring, healthcare, and chemical processing industries, demonstrating the versatility of quinoline derivatives in analytical chemistry (Dey et al., 2018).
Mechanism of Action
Target of Action
Many similar compounds, such as fluoroquinolones, target bacterial DNA gyrase and topoisomerase IV, which are essential enzymes in DNA replication . By inhibiting these enzymes, the compounds prevent bacteria from replicating their DNA, thus stopping their growth.
Mode of Action
These compounds typically bind to the target enzymes and inhibit their activity. This binding can cause conformational changes in the enzymes, preventing them from interacting with DNA and carrying out their normal functions .
Biochemical Pathways
The primary pathway affected is DNA replication in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compounds prevent the unwinding of DNA, which is a necessary step in DNA replication .
Result of Action
The ultimate effect of these compounds is to stop the growth of bacteria by preventing DNA replication. This can lead to the death of the bacteria, effectively treating the infection .
Action Environment
The efficacy and stability of these compounds can be influenced by various environmental factors. For example, the presence of certain ions can affect the absorption of the compounds. Additionally, the pH of the environment can influence the stability of the compounds .
Safety and Hazards
Future Directions
The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Properties
IUPAC Name |
7-fluoro-1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N3/c23-15-6-9-17(10-7-15)27-22-18-11-8-16(24)12-20(18)25-13-19(22)21(26-27)14-4-2-1-3-5-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVWRDFJSZUMDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)F)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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